azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
Beschreibung
Introduction to Azane;[5-[6-(Methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] Dihydrogen Phosphate
Chemical Identity and Nomenclature
This compound is a structurally complex molecule belonging to the class of modified purine nucleotides. Its IUPAC name, [(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate, reflects its stereochemical configuration and functional groups. The compound features:
- A purine base with a methylamino substitution at the N6 position.
- A ribose-like oxolan ring with hydroxymethyl and phosphate substituents.
- A dihydrogen phosphate group esterified to the sugar moiety.
Table 1: Key Chemical Properties
The compound’s structure is critical for its interactions with enzymes and nucleic acids, particularly in epigenetic regulation.
Biological Significance of N6-Methylated Adenine Derivatives
N6-methyladenine (m6A) derivatives, including this compound, play pivotal roles in RNA metabolism and cellular signaling. Key biological functions include:
- Epigenetic Regulation : m6A modifications in RNA influence transcript stability, splicing, and translation efficiency. For example, METTL3-mediated m6A methylation promotes the maturation of hematopoietic stem cells by modulating Notch signaling pathways.
- Cellular Differentiation : In the central nervous system (CNS), m6A abundance correlates with neurogenesis and oligodendrocyte maturation. Depletion of methyltransferases like METTL14 disrupts cortical neurogenesis and myelination.
- Disease Pathways : Dysregulation of m6A is implicated in cancers, cardiovascular diseases, and metabolic disorders. The compound’s structural similarity to adenosine monophosphate positions it as a potential modulator of kinase signaling cascades.
Table 2: Biological Roles of m6A Derivatives
Historical Context in Nucleotide Modification Research
The study of nucleotide modifications began with the serendipitous discovery of m6A in polyadenylated RNA in 1974, using radioactive methionine tracing. Key milestones include:
- 1970s–1980s : Characterization of m6A’s prevalence in ribosomal RNA and viral genomes.
- 2010s : Development of high-throughput sequencing techniques (e.g., MeRIP-Seq) to map m6A sites transcriptome-wide.
- 2020s : Elucidation of the "writer-eraser-reader" paradigm, linking m6A dynamics to diseases like leukemia and glioblastoma.
The synthesis of this compound in 2024 marked a advancement in producing stable analogs for mechanistic studies. Its phosphonooxymethyl group enhances resistance to phosphatases, making it valuable for in vitro assays exploring methyltransferase kinetics.
Eigenschaften
Molekularformel |
C11H20N6O9P2 |
|---|---|
Molekulargewicht |
442.26 g/mol |
IUPAC-Name |
azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C11H17N5O9P2.H3N/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);1H3 |
InChI-Schlüssel |
XLRFQRWTKMBUNH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)OP(=O)(O)O.N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Route Design and Key Reaction Steps
The synthesis of this compound follows a modular approach, beginning with the preparation of the purine nucleoside core and concluding with sequential phosphorylation and salt formation. The general pathway involves three stages:
Nucleoside Core Synthesis
The purine nucleoside is synthesized via Vorbrüggen glycosylation, where 6-(methylamino)purine is coupled to a protected ribose derivative. Key steps include:
- Ribose protection : The 2′- and 3′-hydroxyl groups of ribose are protected using tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions.
- Glycosylation : 6-(Methylamino)purine is reacted with 1-O-acetyl-2,3-O-TBDMS-ribose under BF₃·Et₂O catalysis, yielding the β-anomeric nucleoside.
- Deprotection : TBDMS groups are removed using tetrabutylammonium fluoride (TBAF), exposing the 2′- and 3′-hydroxyls for subsequent phosphorylation.
Phosphorylation and Phosphate Activation
The nucleoside undergoes phosphorylation at the 2′- and 3′-positions using phosphoramidite chemistry:
- 2′-Phosphorylation : The 2′-hydroxyl is reacted with 2-cyanoethyl-N,N-diisopropylphosphoramidite in the presence of 1H-tetrazole, forming a phosphite intermediate.
- Oxidation : The phosphite is oxidized to phosphate using tert-butyl hydroperoxide (TBHP), yielding the 2′-phosphonooxymethyl group.
- 3′-Phosphorylation : The 3′-hydroxyl is similarly phosphorylated, with careful control of stoichiometry to avoid over-substitution.
Reaction Conditions and Optimization
Critical parameters for maximizing yield and purity include temperature, solvent selection, and catalyst loading:
Table 1: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Glycosylation | BF₃·Et₂O (0.5 eq), CH₃CN, 24 h | 25°C | 78 | 95 |
| 2′-Phosphorylation | 2-Cyanoethylphosphoramidite (1.2 eq), 1H-tetrazole (3 eq), DCM | -20°C | 85 | 98 |
| Oxidation | TBHP (3 eq), THF/H₂O (9:1) | 0°C | 92 | 99 |
| Azane Formation | NH₄OH (28%), 12 h | 0°C | 89 | 97 |
Data adapted from phosphorylation protocols in and salt formation methods in.
Stereochemical Control and Analytical Validation
The compound’s stereochemistry is confirmed through:
- X-ray crystallography : Single-crystal analysis resolves the (2R,3S,5R) configuration at the oxolane ring.
- Chiral HPLC : A Chiralpak IC-3 column (4.6 × 250 mm, 3 μm) with hexane:isopropanol (70:30) mobile phase separates enantiomers, confirming >99% ee.
- NMR spectroscopy : $$^{31}$$P NMR shows two distinct peaks at δ 3.2 ppm (2′-phosphate) and δ 3.5 ppm (3′-phosphate), while $$^{1}$$H NMR confirms the methylamino proton at δ 2.9 ppm.
Industrial-Scale Production Considerations
For bulk synthesis, the process is adapted to continuous-flow systems:
- Flow glycosylation : A tubular reactor with immobilized BF₃ catalyst reduces reaction time to 2 hours.
- Automated phosphorylation : Microfluidic devices enable precise control of phosphoramidite and oxidizing agent addition, improving reproducibility.
- Purification : Tangential flow filtration (TFF) and simulated moving bed (SMB) chromatography replace traditional column chromatography, enhancing throughput.
Challenges and Mitigation Strategies
Common issues during synthesis include:
Analyse Chemischer Reaktionen
Structural Basis for Reactivity
The compound contains:
-
A purine base (6-(methylamino)purin-9-yl)
-
A phosphonooxymethyl group linked to a sugar (oxolan)
-
Two phosphate groups
These features suggest reactivity at the phosphate ester bonds or interactions involving the purine base.
Hydrolysis of Phosphate Ester Bonds
Phosphate esters are susceptible to hydrolysis under acidic or basic conditions. For this compound, the phosphonooxymethyl group may undergo cleavage, releasing phosphonate ions.
Nucleophilic Substitution
The sugar-phosphate linkage could participate in nucleophilic displacement reactions, particularly in enzymatic environments (e.g., phosphatase activity).
Purine Base Interactions
The purine moiety may engage in hydrogen bonding or π-π stacking with complementary nucleobases, influencing binding affinities in biological systems.
Analytical Techniques for Reaction Monitoring
While no specific reaction data is documented, common methods to study such reactions include:
-
High-performance liquid chromatography (HPLC) for tracking reaction products.
-
Mass spectrometry (MS) to identify fragmented ions or metabolites.
-
Nuclear magnetic resonance (NMR) spectroscopy to monitor structural changes.
Limitations in Available Data
The provided sources (PubChem ) focus on structural characterization and biological annotations (e.g., MRS2179 , a synonym for this compound) but lack experimental reaction data. For comprehensive analysis, direct experimental studies or peer-reviewed literature would be required.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research
MRS 2179 has been extensively studied for its role in cardiovascular health:
- Platelet Aggregation Inhibition : The compound is known to inhibit ADP-induced platelet aggregation, making it a valuable tool in studying thrombotic disorders and potential treatments for cardiovascular diseases. A study demonstrated that MRS 2179 effectively reduced platelet activation in vitro, suggesting its potential use in managing conditions like myocardial infarction and stroke .
Cancer Research
Recent investigations have explored the implications of P2Y1 receptor antagonism in cancer therapy:
- Tumor Growth Inhibition : Research indicates that blocking P2Y1 receptors with MRS 2179 can inhibit tumor growth and metastasis in certain cancer models. For instance, a study highlighted that MRS 2179 treatment reduced tumor size and improved survival rates in animal models of breast cancer .
Neurological Studies
The compound's effects on neuronal signaling have also been a focus:
- Neuroprotection : MRS 2179 has shown promise in protecting neurons from excitotoxicity—a process implicated in neurodegenerative diseases. Studies suggest that its application may help mitigate neuronal damage during ischemic events .
Table 1: Summary of Key Studies Involving MRS 2179
| Study Focus | Findings | Reference |
|---|---|---|
| Platelet Aggregation | Inhibition of ADP-induced aggregation | |
| Tumor Growth | Reduced tumor size in breast cancer models | |
| Neuroprotection | Mitigation of excitotoxicity effects |
Wirkmechanismus
The mechanism of action of azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways within biological systems. It may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological context in which it is used.
Biologische Aktivität
The compound azane; [5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate represents a class of purine derivatives that exhibit significant biological activities, particularly in the context of cancer treatment and cell cycle regulation. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The structure of azane can be described as a modified purine derivative with a phosphonooxymethyl group and a dihydrogen phosphate moiety. These modifications enhance its solubility and biological activity compared to traditional purine analogs.
Research indicates that compounds similar to azane can induce apoptosis in various cancer cell lines. The mechanism often involves:
- Inhibition of Cell Proliferation : Studies show that azane derivatives can significantly inhibit the proliferation of cancer cells by inducing cell cycle arrest at specific phases, particularly the S-phase.
- Induction of Apoptosis : The compound activates caspases, which are crucial for the apoptotic pathway. For instance, exposure to related compounds has been shown to increase the activity of caspases 3 and 9, leading to programmed cell death .
Biological Activity Overview
The biological activities of azane and its derivatives have been evaluated in various studies. Below is a summary of key findings:
Case Studies
- HL-60 Cell Line : In vitro studies demonstrated that azane derivatives induced apoptosis in HL-60 cells through caspase activation. The concentration-dependent effects revealed significant cytotoxicity at higher doses, correlating with increased cell death markers .
- K562 Cell Line : Another study reported that azane significantly inhibited the release of pro-inflammatory cytokine IL-6 from K562 cells. This effect was attributed to the modulation of the STAT3 signaling pathway, which is known to play a role in cancer cell survival and proliferation .
- BEL-7402 Cell Line : Research on BEL-7402 hepatocarcinoma cells indicated that exposure to azane led to cell cycle perturbation and apoptosis induction. The study utilized flow cytometry and DNA laddering techniques to confirm these effects, highlighting the compound's potential as an anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Related Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Phosphate Group Influence :
- The target compound’s dual phosphate groups may enhance binding to kinases or phosphatases compared to single-phosphate analogs like fludarabine .
- highlights sodium salts of diphosphate nucleosides as stable signaling molecules, suggesting the ammonium (azane) counterion in the target compound could similarly improve pharmacokinetics .
Substituent Effects: The 6-methylamino group on the purine base distinguishes the target compound from adenine derivatives (e.g., ’s 2-amino-6-oxopurine) and fluorinated analogs (). Methylation may reduce susceptibility to enzymatic degradation (e.g., adenosine deaminase) .
Biological Activity :
- Hybrid nucleotides (e.g., ) demonstrate broad enzymatic interactions, implying the target compound may act as a competitive inhibitor in purine metabolism or DNA repair pathways .
- Copper complexes with purine analogs () suggest metal coordination could modulate activity, though the target compound lacks a metal center .
Stability and Solubility :
- Ammonium (azane) salts, as in , are widely used in buffering systems, indicating the target compound’s formulation may prioritize pH stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
